(4-Amino-3,5-dimethylpyridin-2-yl)methanol
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Overview
Description
(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dimethylpyridin-2-yl)methanol typically involves the reaction of 4-amino-3,5-dimethylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include formaldehyde and reducing agents such as sodium borohydride .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-Amino-3,5-dimethylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
- (3,5-Dimethylpyridin-2-yl)methanol
- (4,6-Dimethylpyridin-2-yl)methanol
Uniqueness
(4-Amino-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(4-amino-3,5-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3,(H2,9,10) |
InChI Key |
SRMFSWVCKDDHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1N)C)CO |
Origin of Product |
United States |
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